Fenitrothion-d6

Übersicht

Beschreibung

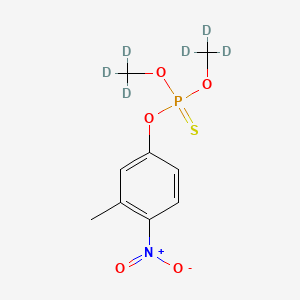

Fenitrothion-d6 is a deuterium-labeled analog of fenitrothion, an organophosphorus insecticide. The compound is primarily used as a reference standard in analytical chemistry due to its stable isotope labeling, which aids in the precise quantification and analysis of fenitrothion in various samples .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fenitrothion-d6 is synthesized through the esterification reaction between deuterated methanol and 3-methyl-4-nitrophenol in the presence of phosphorus oxychloride. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes using deuterated reagents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Fenitrothion-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxon derivatives.

Hydrolysis: In aqueous environments, this compound can hydrolyze to produce 3-methyl-4-nitrophenol and deuterated phosphoric acid.

Substitution: Nucleophilic substitution reactions can occur, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Oxon derivatives of this compound.

Hydrolysis: 3-methyl-4-nitrophenol and deuterated phosphoric acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Environmental Monitoring

Fenitrothion-d6 is utilized as a tracer in environmental studies to assess the presence and degradation of pesticides in various ecosystems. Its isotopic labeling allows for enhanced detection and quantification in complex matrices such as soil and water.

- Case Study: A study conducted on pesticide residues in surface water highlighted the use of this compound as a surrogate standard for quantification using liquid chromatography coupled with mass spectrometry (LC-MS/MS). The study demonstrated its effectiveness in detecting fenitrothion and its metabolites in environmental samples, contributing to risk assessments related to pesticide contamination .

Pharmacokinetics and Metabolism Studies

The deuterium labeling in this compound facilitates detailed pharmacokinetic studies, allowing researchers to track metabolic pathways and understand how compounds behave within biological systems.

- Research Insight: Deuterated compounds like this compound can influence the pharmacokinetic properties of drugs, potentially leading to altered absorption, distribution, metabolism, and excretion (ADME) profiles compared to their non-deuterated counterparts . This aspect is particularly relevant in drug development where metabolic stability is crucial.

Pesticide Residue Analysis

This compound serves as an internal standard for the quantification of pesticide residues in food products and agricultural samples. Its use improves the accuracy of analytical methods by compensating for variability during sample preparation and analysis.

- Data Table: Pesticide Residue Analysis Techniques

| Technique | Description |

|---|---|

| Liquid Chromatography | Effective for separating pesticides from matrices. |

| Gas Chromatography | Suitable for volatile compounds analysis. |

| Mass Spectrometry | Provides sensitive detection and quantification. |

Wirkmechanismus

Fenitrothion-d6, like fenitrothion, acts as an acetylcholinesterase inhibitor. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the postsynaptic neuron, causing neurotoxicity and eventual paralysis of the target organism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fenitrothion: The non-deuterated analog, widely used as an insecticide.

Malathion: Another organophosphorus insecticide with a similar mechanism of action.

Parathion: A more toxic organophosphorus compound used in agriculture

Uniqueness

Fenitrothion-d6 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The incorporation of deuterium atoms allows for precise mass spectrometric analysis, making it an invaluable tool for studying the environmental fate and biological effects of fenitrothion .

Biologische Aktivität

Fenitrothion-d6 is a deuterated form of fenitrothion, an organophosphorus insecticide widely used in agriculture for pest control. This compound is particularly significant due to its role in studying the biological activity and environmental impact of pesticides. The deuteration enhances the analytical properties of fenitrothion, allowing for improved tracking and quantification in biological and environmental studies.

| Property | Value |

|---|---|

| CAS Number | 203645-59-4 |

| Molecular Formula | C₉H₆D₆NO₅PS |

| Molecular Weight | 283.271 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 349.5 ± 52.0 °C |

| Flash Point | 165.2 ± 30.7 °C |

This compound retains the essential biological activity of its non-deuterated counterpart while providing distinct advantages in research applications, particularly in pharmacokinetics and metabolic studies.

Fenitrothion acts primarily as a cholinesterase inhibitor , disrupting the normal function of acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can cause paralysis and death in insects.

Toxicological Studies

Research has demonstrated various toxic effects associated with this compound:

- Acute Toxicity : Studies on aquatic organisms have shown that fenitrothion exhibits significant toxicity, with median lethal concentration (LC50) values indicating harmful effects on fish and invertebrates at low concentrations. For example, acute toxicity tests have reported LC50 values for freshwater fish exposed to fenitrothion ranging from 0.1 to 10 µg/L depending on species sensitivity .

- Sublethal Effects : Chronic exposure has been linked to sublethal effects such as impaired motor functions in marsupials and reduced energy levels in birds . Additionally, alterations in thyroid structures have been reported in freshwater fish, indicating potential endocrine-disrupting properties .

Environmental Impact

Fenitrothion is known to persist in the environment, raising concerns about its accumulation and effects on non-target species:

- Aquatic Toxicity : The compound is toxic to various aquatic organisms, including algae, which are crucial for ecosystem health. Its presence can disrupt aquatic food webs and lead to decreased biodiversity .

- Soil Residues : Monitoring studies indicate that fenitrothion residues can remain detectable in soil for extended periods, necessitating careful management practices to mitigate environmental risks .

Case Study 1: Health Effects in Agricultural Communities

In regions where fenitrothion is extensively used for agricultural pest control, case reports have documented health issues among local populations. Notably, instances of non-specific encephalopathy and fatty visceral changes have been observed in children living near treated fields . These findings underscore the need for ongoing health surveillance and risk assessment related to pesticide exposure.

Case Study 2: Ecotoxicological Assessments

A comprehensive ecotoxicological assessment conducted on various freshwater species revealed that exposure to fenitrothion significantly affected growth and reproduction metrics across multiple taxa. The study highlighted the importance of establishing regulatory limits based on species sensitivity distributions to protect vulnerable aquatic ecosystems .

Eigenschaften

IUPAC Name |

(3-methyl-4-nitrophenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO5PS/c1-7-6-8(4-5-9(7)10(11)12)15-16(17,13-2)14-3/h4-6H,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOLGFHPUIJIMJ-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=S)(OC)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC1=CC(=C(C=C1)[N+](=O)[O-])C)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661971 | |

| Record name | O,O-Bis[(~2~H_3_)methyl] O-(3-methyl-4-nitrophenyl) phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203645-59-4 | |

| Record name | O,O-Bis[(~2~H_3_)methyl] O-(3-methyl-4-nitrophenyl) phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.